Geri-BP-001A

Description

Geri-BP-001A (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours, yielding high-purity product . Key physicochemical properties include:

- Log Po/w (XLOGP3): 2.15

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media

- TPSA (Topological Polar Surface Area): 40.46 Ų

- BBB permeability: Yes

- Bioavailability score: 0.55

Its structural uniqueness lies in the bromine-chlorine substitution pattern on the phenyl ring, which influences electronic and steric properties critical for binding affinity and metabolic stability.

Properties

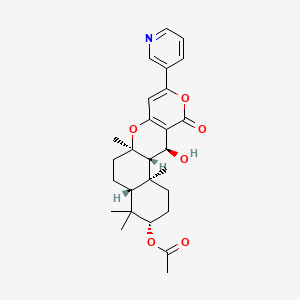

Molecular Formula |

C27H33NO6 |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

[(1S,2S,5S,7R,10R,18S)-18-hydroxy-2,6,6,10-tetramethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |

InChI |

InChI=1S/C27H33NO6/c1-15(29)32-20-9-10-26(4)19(25(20,2)3)8-11-27(5)23(26)22(30)21-18(34-27)13-17(33-24(21)31)16-7-6-12-28-14-16/h6-7,12-14,19-20,22-23,30H,8-11H2,1-5H3/t19-,20-,22+,23+,26-,27+/m0/s1 |

InChI Key |

CRIDZJKECHTODK-HJAVCOCOSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |

Synonyms |

GERI-BP001 A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Geri-BP-001A with structurally related boronic acid derivatives, highlighting key differences in physicochemical and biological properties:

Key Findings:

Structural Modifications and Bioactivity :

- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and Log Po/w (2.54 vs. 2.15 in this compound), enhancing lipophilicity but reducing aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL) .

- This compound’s single chlorine-bromine configuration optimizes BBB penetration, whereas (3-Bromo-5-chlorophenyl)boronic acid’s substitution pattern limits CNS access despite moderate GI absorption .

Synthetic Accessibility :

- This compound’s synthesis requires precise stoichiometry and palladium catalysis, whereas simpler analogues like (3-Bromo-5-chlorophenyl)boronic acid can be synthesized under milder conditions, albeit with lower yield .

Research Implications and Limitations

Strengths:

- This compound’s balanced Log P and BBB permeability make it superior for CNS applications compared to analogues .

- The absence of PAINS (Pan-Assay Interference Compounds) alerts (score: 0.0) reduces false-positive risks in high-throughput screening .

Limitations:

- Limited data on long-term toxicity and resistance profiles, a common gap in boronic acid drug candidates .

- Comparative studies with in vivo models are needed to validate computational predictions of bioavailability and metabolic stability .

Recommendations:

- Conduct head-to-head in vivo efficacy trials against lead analogues.

- Explore structural derivatives to improve solubility without compromising BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.